2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)33(31,32)18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQEKDBBGDGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group, and finally, the coupling with the quinoline moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed.
Scientific Research Applications
Overview
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that combines indole, sulfonyl, and quinoline structures. This unique configuration contributes to its diverse applications in scientific research, particularly in medicinal chemistry and drug development.
Medicinal Chemistry
This compound has shown potential as a candidate for drug development due to its biological activity. Specific applications include:
- Anti-inflammatory Agents : Its structure may inhibit pro-inflammatory pathways.
- Anticancer Activity : The compound's ability to interact with cellular targets could lead to the development of novel anticancer therapies.
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
Chemical Biology
The compound serves as a valuable building block in organic synthesis for creating more complex molecular structures. It is used in:
- C–H Functionalization Reactions : Particularly in Rhodium(III)-catalyzed coupling processes, enhancing the synthesis of diverse organic compounds.
Material Science
Due to its unique chemical properties, this compound may be explored for applications in developing new materials with specific functionalities, such as:
- Polymers and Coatings : Its structural characteristics can lead to innovative materials with improved durability and performance.
Case Study 1: Anticancer Potential
A study demonstrated that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. The sulfonyl group enhances the interaction with biological targets, potentially leading to effective anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
Research has indicated that compounds similar to this one can modulate inflammatory responses by inhibiting cytokine production. This suggests a pathway for developing anti-inflammatory drugs based on its structure.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one include other indole derivatives, sulfonyl-containing compounds, and quinoline-based molecules. Examples include:
- Indole-3-acetic acid
- Sulfonylureas
- Quinoline-based antimalarials
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No: 850933-00-5) is a complex organic molecule featuring an indole moiety, a sulfonyl group, and a tetrahydroquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.99 g/mol. The chemical structure can be summarized as follows:
| Component | Structure Description |
|---|---|
| Indole Moiety | A bicyclic structure contributing to biological activity |
| Sulfonyl Group | Enhances solubility and biological interactions |
| Tetrahydroquinoline | Imparts additional pharmacological properties |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The indole and tetrahydroquinoline moieties can interact with neurotransmitter receptors or other cellular receptors.
- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of indole and quinoline compounds often display significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Bacterial Inhibition : Preliminary screening indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values comparable to established antibiotics .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Similar compounds have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Study 1: Anticancer Efficacy
A recent study focused on the synthesis of related indole derivatives reported significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death.
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various sulfonamide derivatives. The results indicated that compounds with similar structural features exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Data Summary Table
Q & A
Q. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis typically involves three stages:
- Indole derivative preparation : Functionalization of the indole core with a 4-chlorobenzyl group via alkylation.
- Sulfonyl group introduction : Reaction with sulfonyl chlorides under basic conditions (e.g., pyridine) to form the sulfonyl bridge .
- Quinoline coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the tetrahydroquinoline moiety. Key reagents include chlorinating agents (e.g., SOCl₂), sulfonyl chlorides, and transition-metal catalysts for C–H activation steps .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity and functional group integrity.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₂₆H₂₃ClN₂O₃S; ~480.99 g/mol) and detect impurities .
- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
Q. How do the functional groups (indole, sulfonyl, quinoline) influence its chemical reactivity?
- Indole : Participates in electrophilic substitution (e.g., halogenation) and π-π stacking in biological systems.
- Sulfonyl : Enhances solubility and stabilizes transition states in nucleophilic reactions.
- Tetrahydroquinoline : Modulates lipophilicity and engages in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Rhodium(III) catalysts improve efficiency in C–H functionalization steps .
- Purification : Gradient column chromatography (hexane/EtOAc) resolves structurally similar byproducts .
Q. What strategies are used to identify molecular targets in medicinal chemistry studies?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based activity assays.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀).
- Molecular docking : Computational modeling (AutoDock Vina) predicts interactions with active sites (e.g., hydrophobic pockets in inflammatory enzymes) .
Q. How can discrepancies in reported biological activity data be resolved?
- Batch variability : Validate purity (>95% via HPLC) and confirm stereochemistry (X-ray crystallography) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) to benchmark results .
Q. What role does this compound play in C–H functionalization reactions?
The sulfonyl group acts as a directing group for Rh(III)-catalyzed C–H activation, enabling regioselective coupling with alkenes or alkynes. Applications include:
- Diversity-oriented synthesis : Generate analogs for structure-activity relationship (SAR) studies.
- Mechanistic probes : Isotope labeling (²H/¹³C) to track reaction pathways .
Q. How can SAR studies be designed to enhance anticancer activity?
- Core modifications : Replace tetrahydroquinoline with piperidine to assess rigidity effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) on the chlorophenyl ring to modulate redox activity.
- Biological testing : Compare IC₅₀ values across panels of cancer cell lines (e.g., MCF-7, A549) to identify selectivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
